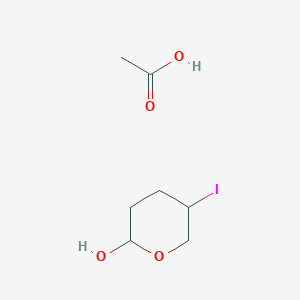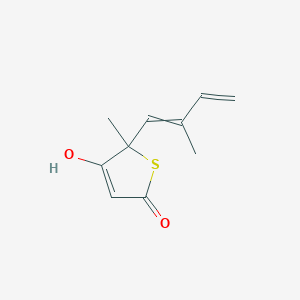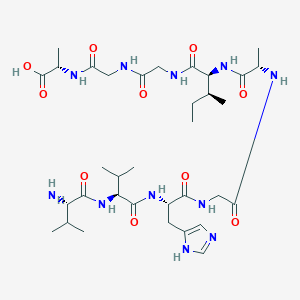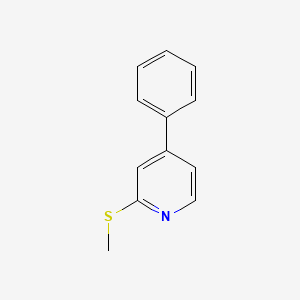![molecular formula C25H24ClNO3 B12584790 5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide CAS No. 648923-28-8](/img/structure/B12584790.png)
5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide is a complex organic compound with a unique structure that includes a chlorinated benzamide core, a hydroxy group, and a phenylcyclohexyl ether moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of 2-hydroxybenzoic acid to form 5-chloro-2-hydroxybenzoic acid. This is achieved using thionyl chloride (SOCl2) as the chlorinating agent.
Amidation Reaction: The chlorinated benzoic acid is then converted to its corresponding benzamide by reacting with aniline derivatives under acidic conditions.
Etherification: The final step involves the etherification of the benzamide with 2-phenylcyclohexanol in the presence of a suitable base such as potassium carbonate (K2CO3) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOH, KOH, NH3, RSH
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
科学研究应用
5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenylcyclohexyl ether moiety.
2-Hydroxy-5-chlorobenzamide: Lacks the phenyl and cyclohexyl groups.
N-(4-Hydroxyphenyl)-5-chloro-2-hydroxybenzamide: Contains a hydroxyphenyl group instead of the phenylcyclohexyl ether.
Uniqueness
5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the phenylcyclohexyl ether moiety enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
648923-28-8 |
|---|---|
分子式 |
C25H24ClNO3 |
分子量 |
421.9 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-N-[4-(2-phenylcyclohexyl)oxyphenyl]benzamide |
InChI |
InChI=1S/C25H24ClNO3/c26-18-10-15-23(28)22(16-18)25(29)27-19-11-13-20(14-12-19)30-24-9-5-4-8-21(24)17-6-2-1-3-7-17/h1-3,6-7,10-16,21,24,28H,4-5,8-9H2,(H,27,29) |
InChI 键 |
CSCZTWHRGRRALX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C2=CC=CC=C2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)

![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)

![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)

![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)



